molecular formula C6H9N3 B1375741 4-cyclopropyl-3-methyl-4H-1,2,4-triazole CAS No. 1432681-21-4

4-cyclopropyl-3-methyl-4H-1,2,4-triazole

Cat. No. B1375741
M. Wt: 123.16 g/mol
InChI Key: PPOQYPIYKVSVQX-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methyl-4H-1,2,4-triazole, also known as CMT, is a five-membered heterocyclic compound that consists of a nitrogen atom, two carbon atoms, and two oxygen atoms. It was first synthesized in 1956 and has since become a widely studied compound due to its versatile range of applications in various fields, such as organic chemistry, pharmaceutical chemistry, and materials science.

Scientific Research Applications

Molecular Structure and Supramolecular Interactions

4-Cyclopropyl-3-methyl-4H-1,2,4-triazole demonstrates significant molecular structural features, particularly in the context of its electron density distribution and molecular interactions. The molecule is disposed about a mirror plane, indicating considerable delocalization of π-electron density within the triazole ring. These characteristics are essential for understanding the compound's chemical behavior and potential applications in various research areas (Boechat et al., 2010).

Synthetic Chemistry and Drug Discovery

Triazole derivatives, including 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, are critical in synthetic chemistry, particularly for drug discovery. The 1,3-dipolar cycloaddition of azides to alkynes, a key synthetic route to 1H-[1,2,3]-triazoles, plays a significant role in solid-phase peptide synthesis and the development of novel pharmaceuticals. This cycloaddition is highly efficient, indicating the compound's utility in creating diverse molecular structures with potential therapeutic applications (Tornøe et al., 2002).

Green Chemistry and Sustainable Synthesis

The synthesis of 1,2,3-triazoles, including the specific variant , aligns with the principles of green chemistry. Novel environment-friendly protocols have been developed, showcasing the compound's role in promoting sustainable chemical practices. These methodologies feature high atom economy, low environmental impact, and good yields, emphasizing the compound's importance in environmentally conscious chemical synthesis (Singh et al., 2013).

Material Science and Corrosion Inhibition

In the field of material science, particularly regarding corrosion inhibition, 4-cyclopropyl-3-methyl-4H-1,2,4-triazole has demonstrated significant efficiency. Its application in preventing corrosion of metals in acidic media highlights its potential for use in industrial and engineering applications. The compound's effectiveness is linked to its interaction with metal surfaces, providing a protective layer that inhibits corrosion (Lagrenée et al., 2002).

Fluorescence and Spectroscopic Applications

The compound also shows promising applications in fluorescence and spectroscopic studies. Its ability to exhibit dual emission in certain solvents indicates potential uses in analytical chemistry and materials science for detecting and analyzing chemical substances (Kamalraj et al., 2008).

properties

IUPAC Name

4-cyclopropyl-3-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-8-7-4-9(5)6-2-3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOQYPIYKVSVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268795
Record name 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-methyl-4H-1,2,4-triazole

CAS RN

1432681-21-4
Record name 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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